
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is an organic compound with the molecular formula C3H3Cl2F3O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and oxygen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chloromethyl methyl ether with trifluoroethanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of trifluoroethanol is replaced by the chloromethyl group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield 2-amino-2-(chloromethoxy)-1,1,1-trifluoroethane, while elimination reactions can produce trifluoroethylene derivatives.
Applications De Recherche Scientifique
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and chloromethyl groups into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of electronegative fluorine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropropane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluorobutane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropentane
Uniqueness
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine, fluorine, and oxygen atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in nucleophilic substitution and elimination reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
55999-65-0 |
|---|---|
Formule moléculaire |
C3H3Cl2F3O |
Poids moléculaire |
182.95 g/mol |
Nom IUPAC |
2-chloro-2-(chloromethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3H3Cl2F3O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
Clé InChI |
SZWWGKMYUYUHQL-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
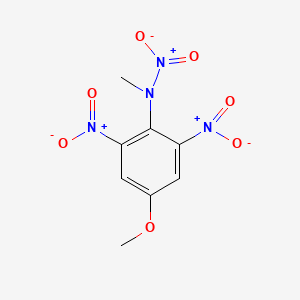
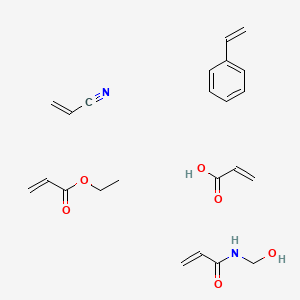
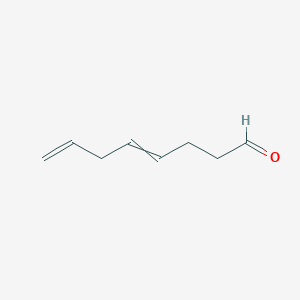
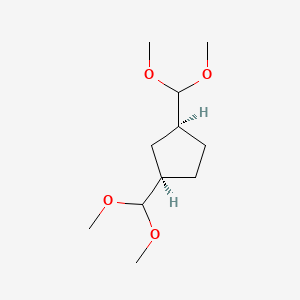
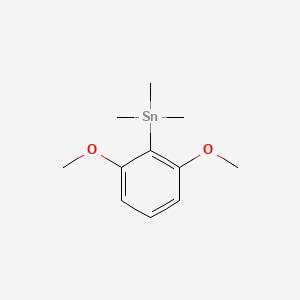






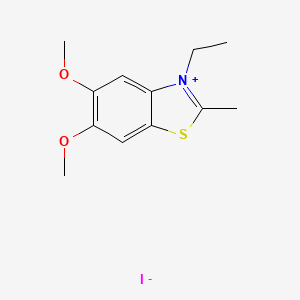
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
